![molecular formula C20H13ClN2OS B2545145 N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-chlorobenzamide CAS No. 307326-18-7](/img/structure/B2545145.png)

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-chlorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

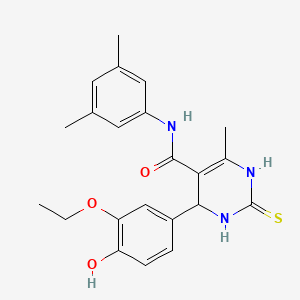

“N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-chlorobenzamide” is a derivative of benzothiazole . Benzothiazole derivatives have been extensively investigated and are associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

Synthesis Analysis

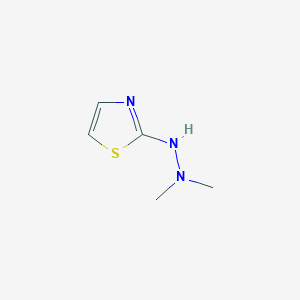

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . A specific method involves the direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .

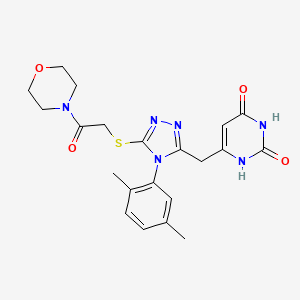

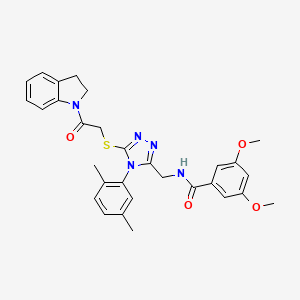

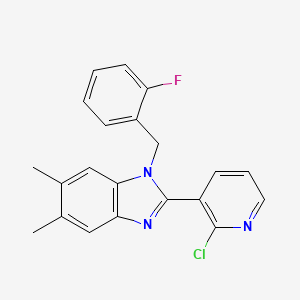

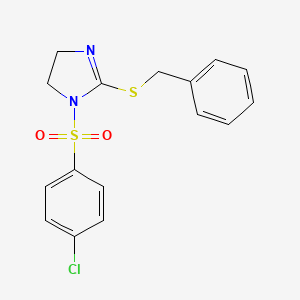

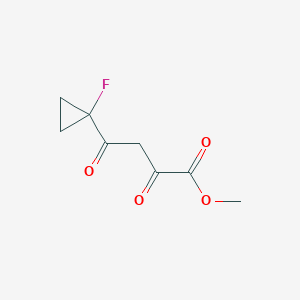

Molecular Structure Analysis

The molecular structure of “N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-chlorobenzamide” is characterized by the presence of a benzothiazole moiety, which is a bicyclic heterocyclic compound . The carbon at the 2nd position of the benzothiazole ring is the most active site from a synthetic and medicinal point of view .

Applications De Recherche Scientifique

- Benzothiazole derivatives have shown promise as anti-tubercular agents. Recent synthetic developments highlight their inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis) both in vitro and in vivo . These compounds were compared with standard reference drugs, and their potency against M. tuberculosis was evaluated.

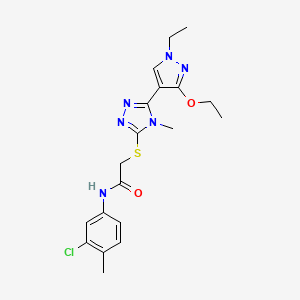

- 2-aryl benzothiazoles, including derivatives of N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-chlorobenzamide, serve as versatile scaffolds. They find applications as fluorescent probes for analyte detection, anti-tumor imaging agents, and fluorescent pigment dyeing substrates .

- Benzothiazole derivatives have been investigated for their anticonvulsant potential. Researchers have synthesized and evaluated novel 1,3-benzothiazole compounds, including N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-chlorobenzamide, for their ability to mitigate seizures .

- N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides, a class of compounds related to N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-chlorobenzamide, have been studied as optical materials .

- Researchers explore the development of new methods for natural product-inspired bioactive glycohybrids. N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-chlorobenzamide may contribute to this field, given its heterocyclic structure and potential bioactivity .

- QSAR methodology correlates physicochemical properties with biological activity. Although not specific to N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-chlorobenzamide, similar approaches have been used to understand the relationship between chemical structure and biological effects .

Anti-Tubercular Activity

Fluorescent Probes and Imaging Agents

Anti-Convulsant Properties

Hydrazonylsulfones and Optical Materials

Bioactive Glycohybrids

Quantitative Structure-Activity Relationship (QSAR) Modeling

Mécanisme D'action

Target of Action

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-chlorobenzamide is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent activity against various bacterial strains, including Staphylococcus aureus . .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to changes that inhibit the growth of bacteria .

Biochemical Pathways

Benzothiazole derivatives are known to interfere with the normal functioning of bacteria, leading to their death .

Pharmacokinetics

A study on similar benzothiazole derivatives showed favourable pharmacokinetic profiles .

Result of Action

Benzothiazole derivatives are known to exhibit antibacterial activity, indicating that they likely cause changes at the molecular and cellular levels that inhibit bacterial growth .

Orientations Futures

Benzothiazole derivatives, including “N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-chlorobenzamide”, have potential for further exploration due to their wide range of biological activities. Future research could focus on optimizing the synthesis process, investigating the mechanism of action, and evaluating the safety profile of these compounds .

Propriétés

IUPAC Name |

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClN2OS/c21-14-7-5-6-13(12-14)19(24)22-16-9-2-1-8-15(16)20-23-17-10-3-4-11-18(17)25-20/h1-12H,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUKRZUGGDPZHJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-chlorobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2545063.png)

![(1S,7R)-8-azabicyclo[5.2.0]nonan-9-one](/img/structure/B2545064.png)

![3-[2,3-dimethyl-4-(methylsulfonyl)-5-(1-pyrrolyl)-1H-pyrrol-1-yl]-N,N-dimethyl-1-propanamine](/img/structure/B2545072.png)

![3-(3,4-dimethoxyphenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2545073.png)

![2-chloro-N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2545077.png)

![5-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl]piperidin-1-yl]sulfonyl-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione](/img/structure/B2545078.png)